molecular formula C16H20N4O2 B3143879 2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 538339-61-6

2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B3143879
CAS No.: 538339-61-6
M. Wt: 300.36 g/mol
InChI Key: SBMJFXRZLYUYBT-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.36 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C15H18N4O2
  • Molecular Weight: 286.33 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas. The following sections detail specific activities and findings.

Antimicrobial Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, studies have shown that certain derivatives demonstrate moderate antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

CompoundActivityTested Strains
2-(4-ethylpiperazin-1-yl)-9-methylModerateS. aureus, E. coli
Benzo[4',5']imidazo derivativesModerateShigella flexneri, S. aureus

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. Studies have demonstrated that it inhibits cell proliferation in cancer cell lines, suggesting a role in cancer therapy. Molecular docking studies have indicated that the compound may interact with key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) .

Key Findings:

  • Mechanism: Inhibition of DHFR leads to reduced synthesis of nucleotides necessary for DNA replication.
  • Cell Lines Tested: MCF7 (breast cancer), HeLa (cervical cancer).

Antidepressant and Anxiolytic Effects

Recent investigations have highlighted the potential anxiolytic and antidepressant effects of related compounds. For example, derivatives have shown significant activity in animal models through modulation of serotonergic pathways .

StudyDoseEffect
LQFM19254 μmol/kgAnxiolytic
LQFM192162 μmol/kgAntidepressant-like

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition: The compound inhibits enzymes such as DHFR, which is crucial for nucleotide synthesis.
  • Serotonergic Modulation: It may enhance serotonin levels by inhibiting monoamine oxidase (MAO), thereby contributing to its antidepressant effects.
  • Antibacterial Action: The presence of functional groups allows interaction with bacterial cell wall components.

Case Study 1: Anticancer Activity

In a study focused on pyrido[1,2-a]pyrimidine derivatives, the compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of the compound against standard antibiotics. The results showed that while it exhibited moderate activity, it was less effective than traditional antibiotics like penicillin.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-3-18-7-9-19(10-8-18)15-13(11-21)16(22)20-6-4-5-12(2)14(20)17-15/h4-6,11H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMJFXRZLYUYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Reactant of Route 6
2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.